2-Pentanone O-propyl oxime
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pentanone O-propyl oxime can be synthesized through the reaction of 2-pentanone with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the oxime occurring at room temperature. The reaction can be represented as follows:
2-Pentanone+NH2OH⋅HCl→2-Pentanone oxime+HCl+H2O
For the O-propylation step, the oxime can be treated with propyl bromide in the presence of a base, such as potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as titanium silicalite-1 (TS-1), can facilitate the ammoximation of 2-pentanone, leading to the formation of the oxime with high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Pentanone O-propyl oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to amines.
Substitution: The oxime group can participate in substitution reactions, such as the Beckmann rearrangement, to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic conditions, such as sulfuric acid or acetic anhydride, are often employed for the Beckmann rearrangement.
Major Products Formed
Oxidation: Nitriles
Reduction: Amines
Substitution: Amides (via Beckmann rearrangement)
Scientific Research Applications
2-Pentanone O-propyl oxime has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Oxime derivatives are explored for their potential as antidotes for organophosphate poisoning and as intermediates in the synthesis of pharmaceuticals.
Industry: It is used as a corrosion inhibitor, antioxidant, and anti-skinning agent in coatings and paints
Mechanism of Action
The mechanism of action of 2-Pentanone O-propyl oxime involves its ability to form stable complexes with metal ions and other reactive species. In biological systems, oximes can reactivate acetylcholinesterase (AChE) inhibited by organophosphates, thereby restoring normal enzyme function. The reactivation process involves the nucleophilic attack of the oxime on the phosphorylated serine residue of AChE, leading to the cleavage of the phosphate group and regeneration of the active enzyme .
Comparison with Similar Compounds
2-Pentanone O-propyl oxime can be compared with other similar compounds, such as:
Butanone oxime (MEKO): Similar in structure but with a shorter carbon chain. MEKO is known for its use as an anti-skinning agent in paints.
Acetone oxime: Another oxime with a simpler structure, used as an intermediate in organic synthesis.
Cyclohexanone oxime: Used in the production of caprolactam, a precursor for nylon-6.
The uniqueness of this compound lies in its specific structural modifications, which impart distinct chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
54004-39-6 |
---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-propoxypentan-2-imine |
InChI |
InChI=1S/C8H17NO/c1-4-6-8(3)9-10-7-5-2/h4-7H2,1-3H3 |
InChI Key |
WAMKQMQKYDWIPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NOCCC)C |
Origin of Product |
United States |
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